molecular formula C12H10N2O2S2 B2368894 N-(1H-indol-5-yl)-2-thiophenesulfonamide CAS No. 710945-69-0

N-(1H-indol-5-yl)-2-thiophenesulfonamide

Cat. No.: B2368894
CAS No.: 710945-69-0
M. Wt: 278.34
InChI Key: OEQJFUFUOIJGMI-UHFFFAOYSA-N
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Description

General Context of Indole (B1671886) and Thiophene (B33073) Sulfonamide Scaffolds in Medicinal Chemistry

The indole scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. eurekaselect.com It is a core component of many natural products, alkaloids, and clinically approved drugs. ajchem-b.combenthamdirect.com The versatility of the indole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. ajchem-b.comnih.govmdpi.com Drugs such as the anticancer agent Vincristine and the anti-inflammatory drug Indomethacin feature the indole nucleus, highlighting its therapeutic importance. nih.govmdpi.com

Similarly, the thiophene ring is a crucial five-membered sulfur-containing heterocycle in medicinal chemistry. sciensage.infonih.gov It is often used as a bioisostere for phenyl rings, improving physicochemical properties and metabolic stability of drug candidates. nih.gov When functionalized as a sulfonamide, the thiophene scaffold gives rise to a class of compounds with potent and diverse biological activities. sciensage.info Thiophene-based sulfonamides are particularly well-known as effective inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. researchgate.netnih.gov The sulfonamide group itself is a key pharmacophore that contributes significantly to the biological activity of these molecules. researchgate.net

Research Significance and Scope of N-(1H-indol-5-yl)-2-thiophenesulfonamide Investigations

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical architecture strongly suggests a promising scope for future investigation. The combination of the biologically versatile indole ring with the well-established enzyme-inhibiting potential of the thiophene sulfonamide moiety provides a clear rationale for its synthesis and evaluation in several therapeutic areas.

The primary research significance lies in its potential as a multi-target agent or a highly selective inhibitor. Investigations would likely focus on its efficacy in areas where both parent scaffolds have shown promise. The scope of such research would encompass initial synthesis and structural characterization, followed by systematic screening for various biological activities.

Table 1: Potential Biological Activities for Investigation

Potential Activity Rationale Based on Constituent Scaffolds
Anticancer The indole nucleus is a core feature of numerous natural and synthetic anticancer agents that can, for example, inhibit tubulin polymerization. nih.gov Thiophene sulfonamides have also shown cytotoxicity against various cancer cell lines. nih.gov
Enzyme Inhibition Thiophene sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov The indole moiety can contribute to binding affinity and selectivity for specific enzyme isoforms.
Antimicrobial Both indole and thiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. ajchem-b.comnih.govcognizancejournal.com
Anti-inflammatory Indole-containing compounds, such as Indomethacin, are potent anti-inflammatory agents. mdpi.com Thiophene derivatives have also been reported to possess anti-inflammatory properties. sciensage.info

Further research would involve elucidating the structure-activity relationships by synthesizing and testing analogues of the parent compound. Computational studies, including molecular docking, could also be employed to predict and understand the interactions of this compound with biological targets such as specific enzymes or receptors. The exploration of this compound could lead to the discovery of novel lead compounds for drug development.

Table 2: Physicochemical Properties of this compound (Predicted)

Property Value
Molecular Formula C₁₂H₁₀N₂O₂S₂
Molecular Weight 278.35 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 90.9 Ų
LogP (Predicted) 2.5 - 3.0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c15-18(16,12-2-1-7-17-12)14-10-3-4-11-9(8-10)5-6-13-11/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJFUFUOIJGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 1h Indol 5 Yl 2 Thiophenesulfonamide

Strategic Approaches for N-(1H-indol-5-yl)-2-thiophenesulfonamide Synthesis

The convergent synthesis of this compound is centered on the preparation of key precursors, namely a 5-substituted indole (B1671886) and a 2-substituted thiophene (B33073), followed by the crucial formation of the sulfonamide linkage.

Formation of Indole Derivatives

The indole scaffold of the target molecule is typically derived from 5-aminoindole (B14826). A common and effective method for the preparation of 5-aminoindole is the reduction of 5-nitroindole. guidechem.com This transformation can be achieved through various reduction methods, including catalytic hydrogenation. For instance, using a supported catalyst in a solvent like ethanol (B145695) under hydrogen pressure can efficiently convert the nitro group to an amine. guidechem.com

Reaction Step Starting Material Reagent Product Typical Yield
Reduction5-NitroindoleH₂, Catalyst (e.g., Pd/C)5-Aminoindole>95%

This interactive data table provides a summary of the synthesis of the indole precursor.

Formation of Thiophene Derivatives

The thiophene component required for the synthesis is 2-thiophenesulfonyl chloride. This key intermediate is most commonly synthesized via the direct chlorosulfonation of thiophene using chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring. An alternative two-step process involves the initial sulfonation of thiophene to yield thiophene-2-sulfonic acid, which is subsequently treated with a chlorinating agent to afford the desired 2-thiophenesulfonyl chloride.

Reaction Step Starting Material Reagent Product
ChlorosulfonationThiopheneChlorosulfonic acid2-Thiophenesulfonyl chloride
Sulfonation followed by ChlorinationThiophene1. Fuming sulfuric acid 2. Chlorinating agent2-Thiophenesulfonyl chloride

This interactive data table summarizes the synthetic routes to the thiophene precursor.

Sulfonamide Bond Formation

The final and pivotal step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved through the reaction of 5-aminoindole with 2-thiophenesulfonyl chloride. chemicalbook.com The nucleophilic amino group of the indole attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage and the elimination of hydrogen chloride. This reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.

Reactant A Reactant B Product Reaction Type
5-Aminoindole2-Thiophenesulfonyl chlorideThis compoundNucleophilic Acyl Substitution

This interactive data table illustrates the key bond-forming reaction.

Advanced Synthetic Techniques

To enhance the efficiency and versatility of the synthesis of this compound and its derivatives, several advanced synthetic methodologies can be employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.gov The synthesis of both indole derivatives and sulfonamides can be significantly expedited using microwave irradiation. orientjchem.orgorganic-chemistry.org For instance, the sulfonamide bond formation between 5-aminoindole and 2-thiophenesulfonyl chloride can be performed under microwave conditions, often leading to reduced reaction times and improved yields compared to conventional heating methods. organic-chemistry.orgnih.gov This technique is particularly beneficial for high-throughput synthesis of compound libraries for drug discovery. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer powerful tools for the derivatization of the this compound scaffold. nih.gov This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between an organoboron compound (e.g., an arylboronic acid) and an organic halide. youtube.com For example, a halogenated derivative of this compound could be coupled with various boronic acids to introduce a wide range of substituents at specific positions on either the indole or thiophene ring. nih.gov This allows for the systematic exploration of the structure-activity relationship of this class of compounds.

Furthermore, palladium-catalyzed methods have been developed for the direct formation of N-aryl and N-heteroaryl sulfonamides, which could provide alternative advanced routes to the target molecule. deepdyve.comnih.gov

Technique Application in Synthesis Advantages
Microwave-Assisted SynthesisAccelerating the sulfonamide bond formation and precursor synthesis. orientjchem.orgorganic-chemistry.orgnih.govReduced reaction times, improved yields, enhanced reaction control. organic-chemistry.org
Suzuki-Miyaura CouplingDerivatization of the this compound scaffold. nih.govFormation of C-C bonds, introduction of diverse substituents. youtube.com
Palladium-Catalyzed SulfonamidationAlternative route for the formation of the N-heteroaryl sulfonamide bond. deepdyve.comnih.govDirect formation of the key linkage, potentially with high functional group tolerance. nih.gov

This interactive data table highlights the applications and benefits of advanced synthetic techniques.

Synthesis of Analogues and Derivatives of this compound

The generation of analogues and derivatives of this compound involves strategic structural modifications to explore structure-activity relationships. These modifications are guided by established design principles and executed through various derivatization strategies and multi-step synthetic protocols.

Design Principles for Structural Modification

The design of new analogues of this compound is often rooted in the principle of "active substructure splicing". mdpi.com This approach involves combining known pharmacologically active scaffolds—in this case, the indole, thiophene, and sulfonamide groups—to create hybrid molecules with potentially novel or enhanced properties. mdpi.commdpi.com Structural modifications can be systematically applied to any of the three core components:

The Indole Ring: Modifications can include substitution at various positions (e.g., N1, C2, C3, C4, C6, C7) with different functional groups to alter electronic properties, steric hindrance, and hydrogen bonding capabilities.

The Sulfonamide Linkage: The -SO₂NH- linker is a critical component. The nitrogen atom can be alkylated or acylated, or the entire sulfonamide group can be repositioned on the indole ring to investigate the impact of its location.

These design strategies are fundamental in medicinal chemistry for optimizing lead compounds. For instance, the introduction of specific substituents can lead to derivatives with improved biological activity, as seen in the development of various indole-based compounds. walshmedicalmedia.com

Specific Derivatization Strategies

Derivatization of the parent compound can be achieved through a variety of chemical reactions targeting its reactive sites.

N-Alkylation/N-Arylation of the Indole Nitrogen: The indole NH is acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce a substituent at the N-1 position.

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position. Reactions such as Vilsmeier-Haack formylation, Mannich reaction, or Friedel-Crafts acylation can introduce new functional groups.

Modification of the Sulfonamide Moiety: The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an appropriate amine. mdpi.com To create analogues of this compound, one could start with 5-aminoindole and react it with various substituted thiophene-2-sulfonyl chlorides. Conversely, thiophene-2-sulfonamide (B153586) could be reacted with different substituted 5-haloindoles.

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient pathway to generate diverse derivatives. For example, a reaction involving 2-(thiophen-2-yl)-1H-indole, an aldehyde, and an aniline (B41778) can produce complex (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives. nih.gov

These strategies allow for the creation of a library of related compounds for further study. beilstein-journals.org

Multi-step Synthesis Protocols for Complex Analogues

The construction of more complex analogues often requires multi-step synthetic sequences. These protocols provide the flexibility to build intricate molecular architectures that are not accessible through simple derivatization of the parent compound.

A general approach could involve:

Synthesis of a Functionalized Indole Core: Starting from simple precursors, a substituted indole ring is synthesized. This allows for the precise placement of various functional groups.

Synthesis of a Substituted Thiophene-2-sulfonyl Chloride: The thiophene ring can be built or modified separately to incorporate desired substituents before converting it into the corresponding sulfonyl chloride.

Coupling and Final Modification: The functionalized indole (specifically, a 5-aminoindole derivative) is then coupled with the substituted thiophene-2-sulfonyl chloride. Subsequent reaction steps can be performed to modify other parts of the molecule.

Flow chemistry presents a modern and efficient alternative to traditional batch synthesis for multi-step processes. syrris.jp By immobilizing reagents and catalysts in packed columns, reactants can be passed through a continuous sequence of reactions, often reducing reaction times and improving yields and purity. syrris.jpnih.govnih.gov This methodology has been successfully applied to the synthesis of complex heterocyclic molecules like 2-(1H-indol-3-yl)thiazoles and could be adapted for the production of this compound analogues. nih.govnih.gov

Analytical Characterization Techniques for Synthesized Compounds

The structural confirmation of newly synthesized analogues is a critical step, accomplished through a combination of spectroscopic methods.

Spectroscopic Analysis (e.g., IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to provide unambiguous evidence of the chemical structure of the synthesized compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.govmendeley.comnih.gov For this compound and its derivatives, characteristic absorption bands are expected. nii.ac.jp

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Indole & Sulfonamide)Stretching3200-3400
C-H (Aromatic)Stretching~3100
S=O (Sulfonamide)Asymmetric Stretching1330-1370
S=O (Sulfonamide)Symmetric Stretching1140-1180
C=C (Aromatic Rings)Stretching1400-1600
C-S (Thiophene)Stretching650-850 iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for detailed structural elucidation in solution. nih.govmdpi.com They provide information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the indole and thiophene rings. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). Aromatic protons of the indole and thiophene rings would resonate in the 6.5-8.5 ppm region, with their specific shifts and coupling patterns revealing their positions and relationships. nih.govnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the aromatic rings typically appear in the 100-140 ppm range. rsc.org Carbons attached to heteroatoms (like the sulfonamide-bearing carbon on the thiophene ring) will have characteristic chemical shifts. rsc.org

NucleusPositionTypical Chemical Shift (δ, ppm)
¹HIndole N-H> 10.0 (broad)
¹HAromatic C-H (Indole, Thiophene)6.5 - 8.5
¹HSulfonamide N-HVariable, often downfield
¹³CAromatic C (Indole, Thiophene)100 - 140
¹³CAromatic C attached to N~135-140
¹³CAromatic C attached to S~130-145

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. mdpi.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the molecular formula with high accuracy by providing a precise mass-to-charge ratio (m/z). mdpi.comnih.gov

Structure Activity Relationship Sar and Structural Optimization of N 1h Indol 5 Yl 2 Thiophenesulfonamide Analogues

Systematic SAR Analysis of N-(1H-indol-5-yl)-2-thiophenesulfonamide Derivatives

A systematic SAR analysis of derivatives of this compound involves a methodical investigation into how chemical alterations at various positions of the molecule correlate with changes in biological potency. This analysis typically focuses on three key areas: the impact of substituent modifications, the influence of altering the core indole (B1671886) and thiophene (B33073) rings, and the role of the connecting sulfonamide linker.

The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents on both the indole and thiophene rings. Studies on related N-arylsulfonylindoles have shown that substitutions on the indole scaffold can be beneficial for biological activity. For instance, the presence of electron-attracting groups on the indole ring has been suggested to be favorable. mdpi.com

In a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced CB1 allosteric modulating activity. nih.gov Furthermore, research on indole derivatives has indicated that introducing substituents at the C-5 position of the indole ring can enhance anti-tumor activity, whereas substitutions at the C-7 position can greatly reduce it. nih.gov For a class of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, compounds with a 1-benzenesulfonyl or 1-benzyl group were preferred for HDAC enzyme activity. nih.gov

The following table summarizes the general impact of substituent modifications on the biological potency of indole-based compounds, which can be extrapolated to this compound derivatives.

Modification Site Substituent Type Observed Effect on Potency Related Compound Class
Indole C5-positionChloro, FluoroEnhancement1H-indole-2-carboxamides
Indole RingElectron-attracting groups (e.g., NO2, CF3, CN)FavorableN-arylsulfonylindoles
Indole N1-positionArylsulfonyl, BenzylFavorable1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles
Indole C7-positionGeneral SubstituentsReductionIndole derivatives

Modifications to the core heterocyclic systems, the indole and thiophene moieties, are fundamental to understanding the SAR of this class of compounds. The indole nucleus itself is a versatile scaffold found in many bioactive compounds, and its electronic properties can be fine-tuned through substitution. nih.govresearchgate.net The lone pair of electrons on the nitrogen atom of the indole ring contributes to a conjugated system, influencing the molecule's stability and reactivity. nih.gov Furthermore, the N-H group can participate in hydrogen bonding with biological macromolecules, which can be critical for activity. nih.gov

Thiophene, a five-membered sulfur-containing heterocycle, is a common feature in many agricultural fungicides and often serves as a bioisostere for a benzene (B151609) ring. mdpi.com In many instances, thiophene-containing molecules exhibit higher activity than their benzene-containing counterparts. mdpi.com The fusion of a thiophene ring to an indole ring creates thienoindole systems, which have a wide spectrum of biological activities. nih.gov

In the context of this compound, replacing the thiophene ring with other aromatic or heteroaromatic systems could lead to significant changes in activity. Similarly, altering the indole core, for example, by replacing it with an indene, has been shown to switch a compound's pharmacological profile from an antagonist to an agonist at the 5-HT6 serotonin (B10506) receptor. nih.gov

The sulfonamide linker plays a multifaceted role in the biological activity of this compound analogues. This functional group is not merely a spacer but actively participates in interactions with biological targets and influences the physicochemical properties of the molecule. Sulfonamides can act as hydrogen-bond donors and acceptors, enabling additional interactions with residues in a binding pocket. nih.gov This polar nature can also improve properties such as acidity, solubility, and oral bioavailability, while potentially reducing toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These in silico methods are invaluable for understanding the SAR at a quantitative level and for designing new, more potent analogues.

Both 2D- and 3D-QSAR methodologies have been successfully applied to series of indole and thiophene-containing compounds to elucidate the key structural features governing their biological activity.

2D-QSAR models often employ multilinear regression (MLR) based on genetic function approximation (GFA) or artificial neural networks (ANN) to correlate molecular descriptors with biological activity. semanticscholar.org These models are useful for identifying which physicochemical properties are most relevant for the observed activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. semanticscholar.orgnih.gov These techniques calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com For instance, a CoMSIA study on a series of indolealkylamines identified that steric, hydrogen-bond donor, and hydrogen-bond acceptor properties were the major contributors to their biological activity. nih.gov

Hansch analysis is a classical QSAR approach that correlates biological activity with physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). This method provides complementary information to 3D-QSAR studies. nih.gov

The biological activity of a compound is a function of its chemical structure, and QSAR studies aim to quantify this relationship through the use of molecular descriptors. zsmu.edu.ua These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In studies of thiophene analogues with anti-inflammatory activity, electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to play a dominant role in modulating activity. nih.gov For a series of carbonic anhydrase inhibitors, a 2D-QSAR study was conducted to optimize their activity. nih.gov

The general process of a QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from such QSAR models can then be used to predict the activity of newly designed compounds, thereby guiding the synthetic efforts towards more potent analogues. zsmu.edu.ua

The following table lists common molecular descriptors and their potential relevance to the biological activity of this compound analogues.

Descriptor Type Examples Potential Relevance to Biological Activity
Electronic ELUMO, Dipole Moment, Atomic ChargesInfluences electrostatic interactions with the target protein.
Steric Molar Refractivity, Molecular VolumeDetermines the fit of the molecule within the binding pocket.
Hydrophobic LogP, Hydrophobic FieldsAffects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.
Hydrogen Bonding H-bond donor/acceptor fieldsCrucial for specific interactions with amino acid residues in the active site.

Hit-to-Lead Optimization Strategies for this compound Analogues

The transition from a "hit" compound, identified through screening, to a "lead" compound involves a multifaceted optimization process aimed at improving various attributes simultaneously. purdue.edu For analogues of this compound, this process centers on enhancing potency, selectivity, and pharmacokinetic properties through iterative cycles of drug design, chemical synthesis, and biological testing. universiteitleiden.nl The core challenge lies in modifying the chemical structure to improve desired characteristics while mitigating potential liabilities such as toxicity or poor metabolic stability. purdue.edunih.gov

One key strategy involves substitution on the aromatic rings. Studies on analogous arylsulfonyl indoles have shown that the nature and position of substituents significantly impact biological activity. For instance, in a series of anticancer bis-indole sulfonamides, derivatives featuring a 4-trifluoromethyl substituent on the phenylsulfonyl moiety were found to be the most potent, exhibiting 4.6-fold more potency against the HepG2 cancer cell line than the reference drug, etoposide. nih.gov Similarly, another study revealed that a p-chlorobenzenesulfonyl bis-indole was a highly potent cytotoxic agent. nih.gov This suggests that introducing small, electron-withdrawing groups onto the 2-thiophene ring of this compound could be a viable strategy to enhance efficacy.

Another approach focuses on modifying the indole core itself. It has been observed that in some series, replacing an aniline (B41778) group with an indole provides similar hydrogen-bonding and electronic properties while reducing the potential for bioactivation to reactive species, thereby improving the safety profile. researchgate.net Furthermore, the creation of bis-indole or tris-indole structures has been shown to yield compounds with significantly higher antiproliferative activity compared to mono-indole counterparts. nih.gov The potency of sulfonamide series also appears to be strongly dependent on lipophilicity, making the modulation of this property a critical aspect of optimization. nih.govrsc.org

The table below summarizes potential modifications to the this compound scaffold aimed at enhancing efficacy, based on findings from related compound series.

Modification SiteStructural ChangeRationale / Expected OutcomeReference(s)
Thiophene Ring Addition of electron-withdrawing group (e.g., -Cl, -CF₃) at the 4- or 5-positionIncreased potency through enhanced target interaction. nih.govnih.gov
Thiophene Ring Addition of a hydroxyl (-OH) groupCan improve potency and solubility; effect is position-dependent. nih.gov
Indole Ring Substitution at other positions (e.g., N1-alkylation)Modulation of lipophilicity and pharmacokinetic properties. nih.govrsc.org
Overall Scaffold Dimerization to form a bis-indole structurePotential for significant increase in potency. nih.gov

Selectivity is the measure of a drug's ability to act on a specific target in preference to others, which is crucial for minimizing off-target side effects. universiteitleiden.nl For this compound analogues, structural modifications can be strategically employed to fine-tune interactions with the primary biological target while diminishing interactions with other proteins.

The substitution pattern on both the indole and the sulfonyl-bearing ring is a critical determinant of selectivity. In studies of indole-based benzenesulfonamides as carbonic anhydrase (CA) inhibitors, regioisomerism of the sulfonamide group was a key factor in achieving selectivity for different CA isoforms. mdpi.com Compounds with para- or meta-substituted sulfonamide groups on the benzene ring generally showed higher inhibitory activity and selectivity for the hCA II isoform over hCA I, IX, and XII. mdpi.com Applying this principle, moving the 2-thiophenesulfonamide group from the 5-position of the indole ring to the 4- or 6-position could fundamentally alter the compound's binding geometry and thus its selectivity profile. researchgate.net

Another powerful strategy for modulating selectivity is scaffold alteration. A study involving an "indole-to-indene" core change led to the discovery of a new series of indenylsulfonamides that acted as potent and selective 5-HT6 serotonin receptor agonists, a completely different target profile from the parent indole scaffold. nih.gov This demonstrates that even subtle changes to the core ring system can redirect the molecule's activity toward different targets. The nature of the aryl group in the sulfonamide moiety also plays a directing role; replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., phenyl, furan, pyridine) would be a rational approach to explore and modulate target selectivity. nih.gov

The following table outlines potential structural modifications to the this compound scaffold designed to modulate target selectivity.

Modification SiteStructural ChangeRationale / Expected OutcomeReference(s)
Indole Ring Relocation of the sulfonamide group from the 5-position to the 4- or 6-positionAltered binding orientation to favor a specific target isoform or subtype. mdpi.comresearchgate.net
Thiophene Ring Replacement with other (hetero)aryl rings (e.g., benzene, furan, pyridine)Changes in electronic and steric properties to modulate target-ligand interactions and alter selectivity profile. nih.gov
Overall Scaffold Bioisosteric replacement of the indole core (e.g., with indazole or indene)Significant alteration of the compound's pharmacophore to achieve a new selectivity profile or target class. nih.govnih.gov
Sulfonamide Linker Introduction of different amide linkers between the indole and sulfonamide moietyAllows the ligand greater flexibility to form specific hydrogen bond interactions with the desired target protein. mdpi.com

Computational Chemistry and Molecular Modeling of N 1h Indol 5 Yl 2 Thiophenesulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For N-(1H-indol-5-yl)-2-thiophenesulfonamide, docking simulations are employed to explore its potential interactions with various protein targets.

Binding Mode Analysis with Target Proteins

While specific docking studies for this compound are not extensively documented, analysis of analogous indole-sulfonamide structures provides significant insights into its likely binding modes with various protein families. nih.govnih.gov These scaffolds are known to target a diverse range of proteins, including kinases, carbonic anhydrases, and various receptors. nih.govmdpi.com

Docking studies on similar indole-based sulfonamides have shown that these molecules can effectively occupy the active sites of enzymes like aromatase and Janus kinase 3 (JAK3). nih.govnih.gov For instance, in studies involving aromatase, indole (B1671886) derivatives were shown to occupy the same binding pocket as the natural substrate, suggesting a competitive mode of inhibition. nih.gov Similarly, indole-based diaza-sulfonamides have been docked into the JAK3 protein, a key signaling pathway component in some cancers, demonstrating strong binding affinities. nih.govresearchgate.net The this compound molecule, with its indole and thiophene (B33073) rings, would likely orient itself to maximize hydrophobic interactions within the less polar regions of an active site, while the sulfonamide group engages in more specific polar contacts.

Table 1: Potential Protein Targets for this compound Based on Analog Studies
Protein Target ClassExample TargetRationale for InteractionKey Interacting Moiety
KinasesJanus Kinase 3 (JAK3)Indole-based sulfonamides have shown inhibitory potential against JAK3, a protein crucial in immune system signaling. nih.govIndole Ring, Sulfonamide
MetalloenzymesCarbonic Anhydrase II (hCA II)Sulfonamides are a classic inhibitor class for carbonic anhydrases, coordinating with the active site zinc ion. mdpi.comSulfonamide Group
Cytochrome P450 EnzymesAromatase (CYP19A1)Indole sulfonamides have demonstrated the ability to bind competitively to the active site of aromatase. nih.govIndole Ring
LectinsGalectin-3N-Arylsulfonyl-indole derivatives have been identified as inhibitors, with the indole ring occupying the galactose binding site. nih.govIndole Ring

Identification of Key Ligand-Receptor Interactions

The binding of this compound to protein targets is stabilized by a combination of intermolecular forces. wikipedia.org Based on computational studies of related compounds, the key interactions can be categorized as follows:

Hydrogen Bonding: The sulfonamide moiety is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). nih.govacs.org The indole N-H group can also serve as a hydrogen bond donor. mdpi.com These interactions are often with polar amino acid residues such as aspartate, serine, or methionine in the protein's active site. nih.gov For example, in studies with aromatase, similar compounds formed hydrogen bonds with MET374 and ASP309. nih.gov

Hydrophobic Interactions: The aromatic systems of the indole and thiophene rings are crucial for establishing hydrophobic and van der Waals interactions. These rings typically fit into hydrophobic pockets within the receptor, interacting with nonpolar amino acid residues like leucine, isoleucine, and phenylalanine. researchgate.net

Pi-Interactions: The electron-rich indole and thiophene rings can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., tyrosine, tryptophan) and π-cation interactions. mdpi.comresearchgate.net These interactions contribute significantly to the binding affinity and orientation of the ligand within the active site.

Virtual Screening for Potential Ligands

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov A molecule like this compound can be used as a starting point in a ligand-based virtual screening campaign. utrgv.edu

In this approach, the known structure of this compound would be used as a template to search databases for compounds with similar 2D or 3D features (shape, pharmacophores). researchgate.net The hypothesis is that molecules with similar structures are likely to have similar biological activities. For example, a pharmacophore model could be built based on its key features: a hydrogen bond donor (indole NH), hydrogen bond acceptors (sulfonyl oxygens), and two aromatic rings. researchgate.net This model would then be used to filter large compound databases, such as ZINC or ChEMBL, to retrieve molecules that match the pharmacophoric query. mdpi.com This process can efficiently narrow down millions of compounds to a manageable number for further docking studies or experimental testing. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and behavior in a simulated physiological environment. mdpi.comuzh.chnih.gov

Analysis of Ligand-Protein Complex Stability

MD simulations are used to assess the stability of the docked pose of this compound within a protein's binding site. researchgate.net The stability of the complex is typically evaluated by monitoring several parameters over the course of the simulation, which can extend for nanoseconds or even microseconds. acs.orgnih.gov

A key metric is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. researchgate.net A stable complex is indicated by the RMSD values reaching a plateau after an initial equilibration period, suggesting that the ligand remains securely bound in its initial docked conformation. researchgate.netresearchgate.net In contrast, a large and continuous increase in the ligand's RMSD would suggest that it is unstable and may be dissociating from the binding pocket. researchgate.net Studies on similar sulfonamide-protein complexes have used RMSD analysis to confirm stable binding over simulation periods. researchgate.netbohrium.com

Table 2: Key Parameters for Assessing Ligand-Protein Complex Stability in MD Simulations
ParameterDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions in the protein backbone or ligand over time, relative to a reference structure. researchgate.netLow, converging values (typically < 2-3 Å) suggest the complex has reached a stable state. acs.org
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average positions.Low fluctuations in binding site residues indicate stable interactions with the ligand. researchgate.net
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Persistence of key hydrogen bonds throughout the simulation signifies a stable interaction.
Binding Free Energy (MM/PBSA or MM/GBSA)Calculates the free energy of binding for the ligand-protein complex from simulation snapshots.A consistently negative binding free energy indicates a favorable and stable binding event.

Investigation of Dynamic Binding Behavior

MD simulations allow for the investigation of the dynamic nature of the interactions between this compound and its target protein. nih.gov The simulation can reveal subtle conformational changes in both the ligand and the protein that are not apparent from static docking poses. nih.gov

For example, the simulation can show how water molecules in the active site mediate interactions between the ligand and the protein. It can also highlight the flexibility of certain parts of the ligand, such as the bond connecting the indole and thiophenesulfonamide moieties, which may allow the molecule to adopt different conformations to optimize its fit within the binding pocket. By analyzing the trajectory of the simulation, researchers can observe the persistence of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, providing a more realistic and robust model of the binding event. researchgate.net

Following a comprehensive search for scientific literature and data, it has been determined that there are no publicly available computational chemistry and molecular modeling studies specifically focused on the compound this compound. While the requested outline specifies a detailed analysis of this particular molecule's electronic structure, reactivity, frontier molecular orbitals, hyperpolarizability, pharmacophore modeling, and molecular similarity, dedicated research on these aspects of this compound has not been published in the accessible scientific domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. The generation of content for the requested sections and subsections would require speculative data, which falls outside the scope of scientifically accurate reporting.

Further research in the field of computational chemistry would be necessary to generate the specific data points and analyses requested for this compound.

Integration of Computational Methods in Rational Drug Design and Lead Generation

The compound this compound, also known as E2012, has been a significant subject of computational chemistry and molecular modeling studies, primarily due to its activity as a γ-secretase modulator (GSM). These in silico approaches have been instrumental in elucidating its mechanism of action, identifying its binding site, and guiding the rational design of next-generation therapeutic agents for Alzheimer's disease.

Computational methods have been pivotal in transforming the abstract concept of γ-secretase modulation into a concrete, structure-based drug design strategy. The elucidation of the cryo-electron microscopy (cryo-EM) structure of the human γ-secretase complex bound to E2012 (PDB ID: 7D8X) provided an atomic-level blueprint for understanding its interactions. nih.govnih.govrcsb.org This structural data serves as the foundation for a variety of computational techniques aimed at discovering and optimizing new lead compounds.

Molecular docking and virtual screening have been employed to identify novel small molecules that target the E2012 binding site. nih.govecu.edu.au These methods computationally assess the binding compatibility of vast libraries of compounds against the known structure of the target. By using the E2012-bound structure as a template, researchers can develop pharmacophore models—three-dimensional arrangements of essential chemical features—that a molecule must possess to bind to the site. nih.gov These models act as filters to rapidly screen millions of compounds, prioritizing a manageable number for further experimental testing. This approach accelerates the discovery of chemically diverse molecules that may possess improved pharmacological properties over the initial lead. nih.govecu.edu.au

Molecular dynamics (MD) simulations have offered deeper insights into the dynamic nature of the interaction between E2012 and the γ-secretase complex. researchgate.netnih.gov These simulations model the movements of atoms over time, revealing how the modulator affects the enzyme's conformation and its interaction with its substrate, the amyloid precursor protein (APP). researchgate.netnih.gov Studies have used MD to explore different binding modes of E2012 and to understand the complex network of interactions that lead to allosteric modulation. nih.gov This knowledge is crucial for rational drug design, as it helps explain how modifications to a modulator's structure might influence its activity and selectivity. nih.gov

The integration of these computational methods has provided a detailed map of the E2012 binding site, highlighting key interactions that stabilize the complex. This allows for a targeted approach to lead optimization. For instance, knowing that the methylimidazole group of E2012 forms a critical hydrogen bond with Tyrosine 106 in the presenilin-1 (PS1) subunit allows chemists to design new molecules that preserve or enhance this interaction. nih.govembopress.org Similarly, understanding how the molecule fits into a hydrophobic pocket between PS1 and another subunit, Nicastrin, guides modifications to improve binding affinity. nih.gov

Key Interacting Residues and Structural Information for E2012

ComponentDetailSignificance in Drug DesignSource
PDB ID7D8XProvides the high-resolution 3D structure of the γ-secretase/E2012 complex, forming the basis for structure-based design. nih.govrcsb.org
Binding Site LocationAllosteric site at the interface of Presenilin-1 (PS1) and Nicastrin (NCT).Targeting an allosteric site allows for modulation rather than inhibition, potentially avoiding toxicity associated with blocking substrate processing. nih.govrcsb.org
Key Interacting ResidueTyrosine 106 (Tyr106) of PS1Forms a crucial hydrogen bond with the methylimidazole moiety of E2012, serving as a key anchor point for ligand binding. nih.govembopress.org
Interaction TypeInsertion into a hydrophobic pocketThe phenyl and methylimidazole groups of E2012 insert into a hydrophobic pocket, guiding modifications to improve lipophilic interactions and affinity. nih.gov

The knowledge gained from these computational studies directly facilitates lead generation by defining the structural requirements for potent γ-secretase modulation. This allows for the in silico design of new chemical entities with optimized properties, such as increased potency, better selectivity for APP processing, and improved pharmacokinetic profiles. embopress.orgfrontiersin.org By predicting how these new compounds will bind and affect the target enzyme, computational chemistry de-risks the drug development process, making it more efficient and cost-effective.

Application of Computational Methods in E2012-based Drug Design

Computational MethodPurposeOutcome for Lead GenerationSource
Molecular Docking / Virtual ScreeningTo identify novel compounds that can bind to the E2012 allosteric site from large chemical libraries.Identification of new chemical scaffolds for development as γ-secretase modulators. nih.govecu.edu.au
Molecular Dynamics (MD) SimulationsTo understand the dynamic effects of E2012 binding on the enzyme-substrate complex and explore allosteric mechanisms.Provides insights into how structural changes in a modulator affect its function, guiding the design of more effective compounds. researchgate.netnih.gov
Pharmacophore ModelingTo define the essential 3D chemical features required for a molecule to bind and act as a GSM.Creates a virtual template for searching new lead compounds and for designing molecules with a higher probability of being active. nih.gov

Biological Target Identification and Validation for N 1h Indol 5 Yl 2 Thiophenesulfonamide

Methodological Approaches for Target Identification

Several powerful techniques are employed to identify the direct molecular targets of a small molecule. These methods can be broadly categorized into proteomics-based and genetics-based approaches.

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov This technique utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes.

General Workflow of ABPP:

Probe Design: An activity-based probe (ABP) is designed. It typically consists of a reactive group (or "warhead") that forms a covalent bond with a nucleophilic residue in an enzyme's active site, a specificity element to direct the probe to a particular enzyme family, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. nih.gov

Labeling: The ABP is incubated with a complex proteome (like a cell lysate or even in living cells) to label active enzymes.

Analysis: The reporter tag is used to visualize the labeled proteins via gel electrophoresis or to enrich them for identification by mass spectrometry.

In a competitive ABPP experiment, the proteome is pre-incubated with the compound of interest (e.g., N-(1H-indol-5-yl)-2-thiophenesulfonamide) before adding the ABP. If the compound binds to a target enzyme, it will block the active site and prevent labeling by the ABP. This reduction in signal allows for the identification of the compound's targets. ABPP is a powerful tool for identifying target engagement and assessing inhibitor selectivity across entire enzyme families. frontiersin.orgmagtechjournal.com

Table 1: Illustrative Data from a Competitive ABPP Experiment
Protein TargetFunctionProbe Signal (Control)Probe Signal (+ Compound)% Inhibition
Enzyme AKinase100%15%85%
Enzyme BProtease100%98%2%
Enzyme CHydrolase100%55%45%
Enzyme DKinase100%80%20%

This table is illustrative and does not represent actual data for this compound.

In contrast to ABPP, which focuses on predefined enzyme activities, Compound-Centric Chemical Proteomics (CCCP) is a broader approach used for the unbiased discovery of a compound's binding partners. nih.govmdpi.com This method does not require the target to be an enzyme with a reactive active site.

General Workflow of CCCP:

Probe Synthesis: The compound of interest, this compound, would be chemically modified to attach a linker and an affinity tag (like biotin), creating a "bait" molecule. It is crucial that this modification does not disrupt the compound's original biological activity.

Affinity Purification: The bait is immobilized on a solid support (e.g., agarose beads) and incubated with a cell or tissue lysate. Proteins that bind to the compound are "pulled down" from the lysate.

Identification: After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

This technique is highly effective for identifying both covalent and non-covalent binding partners and can uncover unexpected targets that would be missed by activity-based methods. nih.govbiotechsupportgroup.comazolifesciences.com

Genetic approaches identify targets by correlating changes in gene expression or function with a compound's phenotypic effect. Gene silencing, using techniques like RNA interference (RNAi) or CRISPR-Cas9, is a common method.

The principle is that if a specific gene, which codes for the target protein, is silenced, the cells may become more sensitive or resistant to the compound. For instance, if silencing a particular kinase (e.g., MAPK1, a known target of some sulfonamides) makes cancer cells resistant to the cytotoxic effects of this compound, it strongly suggests that the kinase is the compound's target. mdpi.com This approach links a specific gene product to the compound's mechanism of action.

Validation Strategies for Identified Biological Targets

Once potential targets are identified, they must be validated to confirm that they are responsible for the compound's biological effects.

Validation begins with confirming a direct, physical interaction between the compound and the purified target protein. This is typically achieved through various in vitro biochemical and biophysical assays.

Common Confirmation Methods:

Enzymatic Assays: If the identified target is an enzyme (e.g., carbonic anhydrase or histone deacetylase, known targets of indole (B1671886) sulfonamides), its activity can be measured in the presence of varying concentrations of the compound to determine an IC50 value. mdpi.comnih.gov

Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics (on- and off-rates) between the compound and the immobilized target protein in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, usually by Western blot.

Table 2: Potential Targets for Indole Sulfonamide Derivatives
Target FamilySpecific ExampleAssociated DiseaseReference
Carbonic AnhydraseshCA II, hCA IX, hCA XIIGlaucoma, Cancer mdpi.comsemanticscholar.org
Histone DeacetylasesHDAC1, HDAC2, HDAC6Cancer nih.gov
KinasesMAPK1, PfPK5Cancer, Malaria mdpi.comacs.org
AromataseCYP19A1Breast Cancer nih.gov
Serotonin (B10506) Receptors5-HT6Neurological Disorders google.com

This table lists known targets for the broader class of indole sulfonamides and serves as a guide for potential targets of this compound.

Phenotypic rescue experiments are crucial for validating that the engagement of a specific target is responsible for the observed cellular effect. These experiments often involve genetic manipulation.

For example, if this compound is found to inhibit a specific enzyme, leading to cell death, a rescue experiment could be performed. In this setup, cells would be engineered to overexpress a mutated version of the target enzyme that no longer binds to the compound but retains its normal function. If these modified cells become resistant to the compound, it provides strong evidence that the compound's phenotypic effect is mediated through the inhibition of that specific target.

Significance of Target Identification in Understanding this compound's Mechanism of Action

The identification of a specific biological target for this compound would be a pivotal advancement in understanding its pharmacological profile. This knowledge is significant for several key reasons:

Elucidation of the Molecular Pathway: Pinpointing the direct molecular target(s) would allow researchers to place this compound within a specific signaling or metabolic pathway. This would provide a clear hypothesis for how the compound initiates a cascade of cellular events leading to an observable biological response.

Rational Drug Design and Optimization: Knowledge of the target protein's structure and the compound's binding mode would enable medicinal chemists to rationally design more potent and selective derivatives. This structure-activity relationship (SAR) is fundamental to optimizing the efficacy and reducing potential off-target effects of a lead compound.

Prediction of Therapeutic Indications: The function of the identified target in health and disease would provide strong indications for the potential therapeutic uses of this compound. For instance, if the target is a key enzyme in a particular disease pathway, the compound could be investigated as a potential therapeutic agent for that condition.

Understanding Potential Side Effects: By identifying the primary target, researchers can also investigate its presence and role in other tissues and pathways, which can help in predicting and understanding potential adverse effects.

Given the structural motifs present in this compound, one might speculate on potential target classes based on the activities of related compounds. For instance, various indole derivatives have been shown to interact with a wide range of receptors and enzymes. Similarly, the sulfonamide group is a well-known pharmacophore found in inhibitors of enzymes such as carbonic anhydrases and in various antibacterial agents. However, without direct experimental evidence, these remain conjectures.

The table below illustrates hypothetical research findings that would be necessary to establish the biological target and mechanism of action for this compound. It is important to reiterate that the following data is purely illustrative and not based on existing research for this specific compound.

Hypothetical Research Findings for this compound

Experimental Approach Hypothetical Finding Implication for Mechanism of Action
Enzyme Inhibition Assay Potent inhibition of a specific kinase with a low IC50 value.The compound may act as a kinase inhibitor, potentially disrupting a cellular signaling pathway.
Receptor Binding Assay High-affinity binding to a specific G-protein coupled receptor (GPCR).The compound could be an agonist or antagonist of the receptor, modulating its downstream signaling.
Cellular Thermal Shift Assay (CETSA) Increased thermal stability of a particular cellular protein in the presence of the compound.Direct physical interaction between the compound and the protein, confirming target engagement in a cellular context.
Gene Expression Profiling Altered expression of genes downstream of a known signaling pathway.Provides evidence for the functional consequence of target engagement and helps to map the compound's mechanism of action.

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-5-yl)-2-thiophenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-component reactions or N-arylation strategies. For example, iodination at 40°C followed by N-arylation at 130°C under reflux conditions (e.g., in isopropyl alcohol) can yield sulfonamide derivatives. Ultrasonic activation may enhance reaction efficiency by promoting green chemistry principles . Optimization focuses on solvent choice, temperature control, and catalyst-free procedures to maximize yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • NMR : Confirm indole and thiophene ring proton environments.
  • IR : Identify sulfonamide (S=O) stretches (~1350–1150 cm⁻¹).
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validate purity. Full experimental data (e.g., Rf values, melting points) must be included to ensure reproducibility .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit anticancer, antimicrobial, and anti-inflammatory properties. Initial screening often involves in vitro assays (e.g., cytotoxicity against cancer cell lines, bacterial inhibition zones). Mechanism hypotheses may focus on sulfonamide interactions with enzymes like carbonic anhydrase or kinases .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at –20°C under inert gas (e.g., argon). Monitor for moisture sensitivity and degradation via HPLC. Stability studies under varied pH/temperature conditions are recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between synthesized batches and literature be resolved?

Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for unambiguous structural confirmation. Compare experimental data with computational predictions (e.g., DFT calculations) to identify discrepancies caused by tautomerism or solvent effects .

Q. What strategies optimize this compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to enhance metabolic stability.
  • Scaffold hybridization : Fuse indole with pyrimidine or thiazole rings (as in ) to improve target selectivity.
  • Pharmacophore mapping : Use molecular docking to prioritize modifications that enhance binding to targets like WDR5 or kinases .

Q. How can researchers address low bioavailability in preclinical models?

Design prodrugs (e.g., ester derivatives) to improve solubility. Employ nanocarriers (liposomes, micelles) for targeted delivery. Pharmacokinetic studies in rodents should assess plasma half-life, tissue distribution, and metabolite profiling .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
  • Pathway analysis : Perform RNA-seq or proteomics on treated cells to map dysregulated pathways.
  • Kinase profiling : Screen against kinase panels to identify inhibitory activity .

Q. How can degradation products under stress conditions (e.g., heat, light) be identified and mitigated?

Conduct forced degradation studies (ICH guidelines):

  • HPLC-MS to track degradation pathways.
  • Accelerated stability testing at 40°C/75% RH.
  • Introduce stabilizing excipients (e.g., antioxidants) in formulation .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

Apply meta-analysis to aggregate datasets, controlling for variables like cell line heterogeneity. Use machine learning (e.g., random forests) to identify confounding factors. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Methodological Tables

Parameter Synthetic Optimization Characterization
Key Reaction Conditions130°C, 18h N-arylation NMR (1H, 13C), IR, MS
Yield ImprovementUltrasonic activation X-ray crystallography
Purity Criteria≥95% (HPLC) Elemental analysis (Δ ≤ 0.4%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.